molecular formula C13H9ClN2O4 B3885321 N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide

N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide

Cat. No.: B3885321
M. Wt: 292.67 g/mol
InChI Key: WABKXUJDYXWQAT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxy group, and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of a nitro group to a benzene ring is achieved through nitration. For example, 4-nitrobenzoic acid can be synthesized by nitrating benzoic acid using a mixture of concentrated sulfuric acid and nitric acid.

    Chlorination: The introduction of a chloro group to the phenol ring can be achieved through chlorination. For instance, 5-chloro-2-hydroxybenzoic acid can be synthesized by chlorinating salicylic acid using thionyl chloride.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting 5-chloro-2-hydroxybenzoic acid with 4-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The hydroxy group can participate in esterification reactions to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols, acid catalysts such as sulfuric acid.

Major Products Formed

    Reduction: N-(5-amino-2-hydroxyphenyl)-4-nitrobenzamide.

    Substitution: N-(5-substituted-2-hydroxyphenyl)-4-nitrobenzamide.

    Esterification: N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzoate.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The chloro, hydroxy, and nitro groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide can be compared with other similar compounds such as:

    N-(5-chloro-2-hydroxyphenyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(5-chloro-2-hydroxyphenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

    N-(5-chloro-2-hydroxyphenyl)-4-carboxybenzamide: Similar structure but with a carboxy group instead of a nitro group.

The uniqueness of this compound lies in the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-9-3-6-12(17)11(7-9)15-13(18)8-1-4-10(5-2-8)16(19)20/h1-7,17H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABKXUJDYXWQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.